Methyl 2,2,2-trimethoxyacetate

Beschreibung

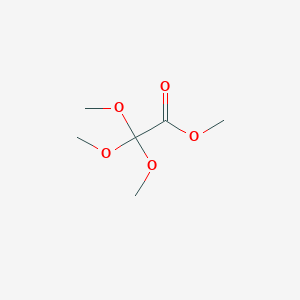

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2,2,2-trimethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-8-5(7)6(9-2,10-3)11-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTABOWCQAPYNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503479 | |

| Record name | Methyl trimethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18370-95-1 | |

| Record name | Methyl trimethoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2,2-trimethoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2,2,2 Trimethoxyacetate

Established Synthetic Routes

The traditional syntheses of methyl 2,2,2-trimethoxyacetate are rooted in fundamental organic reactions, utilizing halogenated, carbonyl, or ether precursors. These routes are well-documented and provide reliable pathways to the target orthoester.

Synthesis via Halogenated Precursors

A primary and classical method for the synthesis of orthoesters involves the reaction of trihalogenated compounds with alkoxides. unive.it For this compound, this is exemplified by the reaction of methyl 2,2,2-trichloroacetate with a methoxide (B1231860) source, typically sodium methoxide. researchgate.netthieme-connect.de In this nucleophilic substitution, the three chlorine atoms are displaced by methoxy (B1213986) groups.

This reaction pathway is analogous to the industrial production of other simple orthoesters, such as trimethyl orthoformate, which is prepared by reacting chloroform (B151607) with sodium methoxide. google.com The reaction with an alkyl trihaloacetate, such as methyl trichloroacetate (B1195264), proceeds when treated with methoxide. thieme-connect.de The reagent methyl trichloroacetate is known to react with alkali metal alkoxides to generate dichlorocarbene, highlighting its reactivity towards these nucleophiles. enamine.net

Synthesis from Other Carbonyl and Ether Precursors

The Pinner reaction is a widely recognized and versatile method for preparing orthoesters from nitriles and alcohols. unive.it This acid-catalyzed reaction first involves the treatment of a nitrile with an alcohol, such as methanol (B129727), in the presence of an acid like hydrogen chloride, to form an imino ester salt, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate salt can then react with an excess of the alcohol to yield the final orthoester product. wikipedia.org While the Pinner reaction is a general method for orthoester synthesis, its direct application to produce this compound would require a suitable nitrile precursor. The reaction is noted for its utility in converting both aliphatic and aromatic nitriles into orthoesters. unive.itnih.gov

This compound itself serves as a valuable precursor in the synthesis of various heterocyclic compounds, such as 3-methoxy-quinoxalin-2-ones, through reactions with phenylenediamines, often facilitated by Lewis acids. researchgate.netresearchgate.net

Formation through Ozonolysis Reactions

A specific and effective route to this compound is through the ozonolysis of tetramethoxyethene. This reaction yields a mixture of products, with this compound being a major component. Research has shown that the yields of this compound from this process can range from 35% to 60%, depending on the specific reaction conditions such as temperature, solvent, and initial reactant concentrations.

Table 1: Product Yields from the Ozonolysis of Tetramethoxyethene

| Product | Yield Range |

|---|---|

| This compound | 35 - 60% |

| Dimethyl carbonate | 20 - 40% |

| Dioxetane of tetramethoxyethene | 20 - 35% |

Yields vary based on reaction conditions.

Novel and Optimized Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods for chemical production. These principles are being applied to the synthesis of orthoesters, including potential optimizations for producing this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For orthoester synthesis, this includes developing safer protocols and utilizing greener reagents and solvents.

One significant improvement has been in the context of the Pinner reaction. A novel procedure has been developed that avoids the use of highly toxic precursors like trichloromethylbenzene, thereby achieving remarkable improvements in safety and process intensification. unive.itrsc.org Further optimization of the Pinner reaction has been achieved by using cyclopentyl methyl ether (CPME) as a solvent, which allows for direct isolation of the product via simple filtration. researchgate.net

Novel electrochemical methods are also emerging as a mild and green approach to orthoester synthesis. The anodic oxidation of easily accessible dithiane derivatives provides a route to a wide variety of functionalized orthoesters under scalable and environmentally friendly conditions, avoiding the harsh reagents and limited functional group tolerance of classical methods like the Pinner reaction. organic-chemistry.org

Furthermore, the use of alternative, greener solvents is being explored. Poly(ethylene glycol) dimethyl ether (DMPE), for instance, has been used as an environmentally benign medium for the synthesis of sugar 1,2-orthoesters, offering a straightforward approach that avoids the need to isolate sensitive intermediates. researchgate.net Such principles could be adapted to the synthesis of this compound to develop more sustainable production methods.

Reactivity and Mechanistic Studies of Methyl 2,2,2 Trimethoxyacetate

Fundamental Reactivity Patterns

The unique structure of methyl 2,2,2-trimethoxyacetate, which combines an ester group with a geminal trimethoxy arrangement, governs its chemical behavior.

The central carbon atom of the orthoester group in this compound is highly electron-deficient due to the inductive effect of the three electronegative oxygen atoms bonded to it. This electron deficiency makes the compound a potent electrophile, susceptible to attack by various nucleophiles.

This electrophilic character is demonstrated in its condensation reactions. For instance, this compound reacts with binucleophilic reagents like 2-aminophenol (B121084) under basic conditions to form heterocyclic structures such as methyl 4-methyl-1,3-benzoxazole-2-carboxylate. In this reaction, the nucleophilic amino and hydroxyl groups of 2-aminophenol attack the electrophilic carbon of the orthoester, leading to cyclization and the elimination of methanol (B129727). Similarly, its reaction with phenylenediamines, often assisted by Lewis acids, yields 3-methoxy-quinoxalin-2-ones. researchgate.net

Nucleophilic attack is a cornerstone of the reactivity of this compound. The primary site of attack is the electrophilic carbon of the C(OCH₃)₃ group. Nucleophilic substitution reactions can proceed via several pathways, with the specific mechanism often influenced by the nature of the nucleophile and the reaction conditions. cymitquimica.comsaskoer.ca

The presence of three methoxy (B1213986) groups provides multiple potential leaving groups. A typical reaction involves a nucleophile attacking the central carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of one of the methoxy groups as a methoxide (B1231860) ion or methanol. This process is characteristic of bimolecular nucleophilic substitution (Sₙ2) type reactions, which occur in a single, concerted step or via a short-lived intermediate. rsc.orgyoutube.com The accessibility of the electrophilic carbon to the incoming nucleophile is a critical factor, and while orthoesters can be sterically hindered, the high degree of positive charge on the central carbon facilitates the attack. youtube.comyoutube.com

Investigation of Hydrolysis Mechanisms

The hydrolysis of orthoesters like this compound is among their most extensively studied reactions. researchgate.net It typically proceeds under acidic conditions and involves the formation of a key dialkoxycarbonium ion intermediate. researchgate.net The stability of this intermediate is crucial to the reaction rate.

While the B_Ac2 mechanism is common for the hydrolysis of standard carboxylic esters, the hydrolysis of the orthoester functionality in this compound follows a pathway that is mechanistically distinct but related. The acid-catalyzed hydrolysis of orthoesters is generally considered an A-1 or A_Ac2-type mechanism, which proceeds in three stages. researchgate.net

Protonation and Rate-Determining Cleavage: The reaction is initiated by the rapid and reversible protonation of one of the alkoxy oxygen atoms. The rate-determining step is the subsequent cleavage of the carbon-oxygen bond, leading to the formation of an alcohol (methanol) and a highly stabilized dialkoxycarbonium ion. researchgate.netepa.gov This step is unimolecular with respect to the protonated substrate.

Hydration: The dialkoxycarbonium ion is a potent electrophile that reacts rapidly with water in a second step to form a protonated hemiorthoester intermediate. researchgate.net

Final Breakdown: This unstable intermediate quickly breaks down to yield the final products: a carboxylic ester and another molecule of alcohol. researchgate.net

| Feature | Description |

| Catalyst | General Acid Catalysis epa.gov |

| Rate-Determining Step | Cleavage of a protonated C-O bond to form a dialkoxycarbonium ion. researchgate.net |

| Key Intermediate | Dialkoxycarbonium ion (R-C(OR')₂⁺) |

| Products | Carboxylic ester and alcohol. researchgate.net |

This interactive table summarizes the key features of the acid-catalyzed hydrolysis of orthoesters.

The bimolecular alkyl-oxygen cleavage (B_Al2) mechanism involves a nucleophilic attack on the alkyl carbon of the ester's alkoxy group. For typical esters, this pathway is much rarer than acyl-oxygen cleavage and generally requires specific structural features, such as a highly reactive alkyl group (e.g., methyl) and a strong nucleophile. researchgate.netic.ac.uk

In the context of this compound, there are two types of alkyl groups: the methyl group of the main ester function (COOCH₃) and the three methyl groups of the orthoester function (C(OCH₃)₃).

Cleavage at the Ester Methyl Group: A B_Al2 attack by a nucleophile (like water or hydroxide) on the methyl carbon of the ester group is theoretically possible but generally less favorable than reactions at the more reactive orthoester center. researchgate.netresearchgate.net

Cleavage at the Orthoester Methyl Groups: Nucleophilic attack on the methyl carbons of the methoxy groups attached to the central carbon is also highly unlikely under typical hydrolysis conditions. The primary reaction pathway overwhelmingly involves attack at the central electrophilic carbon of the orthoester. researchgate.net

Theoretical studies on ester hydrolysis confirm that the energy barrier for the B_Al2 process is significantly higher than for the B_Ac2 pathway for simple methyl esters, unless specific structural features promote it. researchgate.net For this compound, the high reactivity of the orthoester functional group makes the A-1 type mechanism described above the dominant pathway for hydrolysis, with B_Al2 pathways being negligible considerations.

Reaction Pathways Involving Methoxy Groups

The three methoxy groups attached to the central orthoester carbon are not merely passive substituents; they are integral to the compound's reactivity, often acting as leaving groups in substitution and condensation reactions. cymitquimica.com

One of the most characteristic reactions is the elimination of methanol during cyclization reactions. As mentioned, the reaction with 2-aminophenol to form a benzoxazole (B165842) derivative proceeds with the loss of methanol molecules. A similar pathway is observed in the synthesis of 3-methoxy-quinoxalin-2-ones from phenylenediamines, where this compound serves as a two-carbon building block, and its methoxy groups are eliminated. researchgate.net

The reactivity of these methoxy groups is harnessed in various synthetic applications. The general mechanism involves the initial attack of a nucleophile on the central carbon, followed by the departure of a methoxide ion, which is subsequently protonated to form methanol. This sequence can repeat, allowing for the substitution of one, two, or all three methoxy groups depending on the stoichiometry and reaction conditions.

| Reagent | Product Type | Conditions | Reference |

| 2-Aminophenol | Methyl 4-methyl-1,3-benzoxazole-2-carboxylate | Basic (e.g., sodium ethoxide) | |

| Phenylenediamines | 3-Methoxy-quinoxalin-2-ones | Lanthanide-based Lewis acids | researchgate.net |

This interactive table showcases examples of reactions where the methoxy groups of this compound are involved as leaving groups.

Electron Transfer and Radical-Mediated Processes

This compound can be formed through processes involving electron transfer and radical intermediates. The ozonolysis of tetramethoxyethene, for instance, yields this compound as one of the main products, with reported yields between 35% and 60%. cdnsciencepub.com The mechanism for this transformation is proposed to begin with an electron transfer from the electron-rich alkene to ozone, a reaction calculated to be highly exothermic. cdnsciencepub.com This initial step generates radical ions that can initiate a competing radical chain oxidation, ultimately leading to the formation of an epoxide intermediate which then rearranges to this compound. cdnsciencepub.com

The generation of orthoester-like structures through radical cation intermediates is also observed in electrochemical syntheses. nih.govresearchgate.net The anodic oxidation of 1,3-benzodioxole (B145889) derivatives, for example, proceeds through the formation of a radical cation, which, after proton loss and further oxidation, is trapped by an alcohol nucleophile to form the orthoester. nih.govresearchgate.net

Furthermore, studies on the effect of ionizing radiation (radiolysis) on polymers containing related structural units provide insight into potential radical-mediated pathways. Gamma-irradiation of copolymers with ester and ether linkages can generate latent free radicals, leading to subsequent cross-linking or chain scission events. nih.gov In the case of polylactic-co-glycolic acid (PLGA), it is proposed that ester cation-radicals are formed, which can interfere with intermolecular hydrogen abstraction reactions. nih.gov Pulse radiolysis is a critical technique used to study the fast reactions of these transient radical species, such as those involving hydroxyl radicals or selenium-centered radicals. researchgate.netwikipedia.org While direct studies on the photolysis or radiolysis of this compound are not extensively detailed, its documented formation via electron transfer and radical pathways underscores the relevance of these mechanisms to its chemistry. cdnsciencepub.com

Interaction Studies with Various Substrates

This compound serves as a versatile reagent for the synthesis of heterocyclic compounds through its interaction with various nucleophilic substrates. A significant application is in the formation of benzoxazoles and related systems.

One of the most direct applications is the condensation reaction with 2-aminophenol. This reaction leads to the formation of methyl 1,3-benzoxazole-2-carboxylate. researchgate.net The process involves the cyclization of the 2-aminophenol with the orthoester, resulting in the formation of the benzoxazole ring through the elimination of methanol.

In a similar fashion, this compound is used to synthesize quinoxalinone derivatives. Its reaction with o-phenylenediamines, catalyzed by the Lewis acid Ytterbium(III) triflate (Yb(OTf)₃), produces 3-methoxyquinoxalin-2-ones in moderate to good yields. thieme-connect.com This catalyzed coupling proceeds regioselectively, yielding only a single isomer when substituted 1,2-phenylenediamines are used as the substrate. thieme-connect.com The use of lanthanide triflates like Yb(OTf)₃ is often superior to other Lewis acids for this type of transformation. thieme-connect.com

The reactivity of orthoesters like this compound is influenced by the electronic nature of their substituents. nih.gov Generally, electron-rich orthoesters exhibit higher reactivity. nih.govacs.org This inherent reactivity allows the compound to act as an effective coupling partner in the construction of complex heterocyclic scaffolds. chemrxiv.org

| Substrate | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 2-Aminophenol | Condensation | Methyl 1,3-benzoxazole-2-carboxylate | researchgate.net |

| o-Phenylenediamines | Yb(OTf)₃ (catalyst) | 3-Methoxyquinoxalin-2-ones | thieme-connect.com |

Amidation of Esters

The ester functionality in this compound can undergo amidation. A direct example of this is its reaction with ammonia (B1221849) to produce trimethoxyacetamide. This transformation highlights the accessibility of the carbonyl group to nitrogen nucleophiles, converting the methyl ester into a primary amide while retaining the core trimethoxyacetyl structure.

While the reactions with bifunctional nucleophiles like 2-aminophenol and o-phenylenediamine (B120857), as described in the previous section, also involve an initial attack by an amine group, they proceed via subsequent intramolecular cyclization to form heterocyclic rings rather than simple, stable amide products. researchgate.netthieme-connect.com The direct conversion to trimethoxyacetamide upon reaction with ammonia, however, is a clear instance of amidation. nih.gov

| Ester Substrate | Amine Source | Product | Reference |

|---|---|---|---|

| This compound | Ammonia | Trimethoxyacetamide | nih.gov |

Applications in Organic Synthesis

Role as an Intermediate in Complex Molecule Construction

Methyl 2,2,2-trimethoxyacetate serves as a crucial intermediate in the synthesis of intricate molecular structures, most notably in the construction of pharmacologically relevant scaffolds. Its ability to react with binucleophilic species makes it an ideal reagent for creating heterocyclic rings, which are core components of many pharmaceutical agents.

One significant application is in the synthesis of spiro[cycloalkane-1,4'-quinazolin]-2'(3'H)-one derivatives. In a multi-step synthesis, aminophenol compounds can be treated with this compound in the presence of an acid catalyst, such as p-toluenesulfonic acid, to yield ester intermediates. google.com This transformation is a key step in building the complex spirocyclic framework, highlighting the reagent's importance in constructing molecules with three-dimensional complexity.

The reactivity of the orthoester group allows for the introduction of a methoxycarbonylmethylidene unit or a masked carboxylic acid equivalent, which can be further manipulated to build upon the molecular framework. This strategic use of this compound streamlines synthetic pathways to complex targets.

Utility in Heterocyclic Compound Synthesis

The construction of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound has proven to be an effective reagent for this purpose. Its reactions with various diamines, hydrazines, and other dinucleophiles lead to the formation of a diverse range of heterocyclic systems.

Quinoxalin-2-one Derivatives

Quinoxalin-2-one and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities. The reaction of o-phenylenediamines with this compound provides a direct and efficient route to 3-methoxy-quinoxalin-2-ones. This condensation reaction is often facilitated by the use of Lewis acids. For instance, lanthanide-based Lewis acids have been shown to effectively catalyze this transformation. researchgate.net In a similar vein, ytterbium triflate has been employed as a catalyst for the coupling of this compound with o-phenylenediamines, affording the desired 3-methoxyquinoxalin-2-ones in moderate to good yields. researchgate.net

The general reaction scheme involves the nucleophilic attack of the amino groups of the o-phenylenediamine (B120857) on the electrophilic carbon of the orthoester, followed by cyclization and elimination of methanol (B129727) to form the quinoxalinone ring.

Table 1: Synthesis of Quinoxalin-2-one Derivatives

| Reactants | Catalyst | Product | Reference |

|---|---|---|---|

| o-Phenylenediamine, this compound | Lanthanide-based Lewis acids | 3-Methoxy-quinoxalin-2-one | researchgate.net |

Fused Thiadiazine Derivatives

Fused thiadiazine derivatives are another class of heterocyclic compounds with significant therapeutic potential. This compound is implicated in the synthesis of fused Current time information in Bangalore, IN.nih.govnih.govthiadiazine derivatives, which are of interest as inhibitors of lysine (B10760008) acetyltransferases (KATs) of the MYST family. google.com While the patent literature describes the final compounds, the synthesis often involves the construction of a triazole ring onto a thiadiazine core. One of the general routes for such a synthesis involves the acid-catalyzed cyclization of a 2-hydrazinyl-6H-1,3,4-thiadiazine with an orthoester. nih.gov Given its reactivity, this compound can serve as the orthoester in this type of transformation, leading to the formation of a fused Current time information in Bangalore, IN.nih.govnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govgrowingscience.comthiadiazine scaffold.

Cyclic Amidrazones

Cyclic amidrazones are considered valuable bioisosteres of azaheterocycles in drug discovery. Although direct and specific examples of using this compound for the synthesis of cyclic amidrazones are not extensively documented in readily available literature, the general synthetic strategies for these compounds often rely on the condensation of aminohydrazines with various orthoesters. nih.gov This reaction provides a robust pathway to these unique scaffolds. The reaction of an aminohydrazine with an orthoester, such as this compound, would be expected to proceed via initial formation of an intermediate which then undergoes cyclization to the cyclic amidrazone. The nature of the orthoester would determine the substituent at the 3-position of the resulting cyclic amidrazone.

Other Fused Heteroaromatic Systems

The utility of this compound extends to the synthesis of other fused heteroaromatic systems, such as benzimidazoles. The reaction of o-phenylenediamines with orthoesters is a well-established method for the synthesis of 2-substituted benzimidazoles. eijppr.com By employing this compound, one can introduce a methoxycarbonylmethylidene group at the 2-position of the benzimidazole (B57391) ring.

Furthermore, the synthesis of benzoxazole (B165842) derivatives can also be achieved using this reagent. For instance, the condensation of 2-aminophenols with this compound can lead to the formation of methyl 1,3-benzoxazole-2-carboxylates. google.com

Application as an Aminomethylenating Reagent

Orthoesters, in general, are known to react with amines to form a variety of products, including amidines and imidates, which are valuable intermediates in organic synthesis. nih.gov While the specific application of this compound as an aminomethylenating reagent is not a widely highlighted aspect of its chemistry, its reactivity profile suggests its potential in such transformations. The reaction of an amine with this compound would likely lead to the formation of an N,N-dimethylformamidine derivative, effectively achieving aminomethylenation. This type of reactivity is crucial for the introduction of a single carbon unit with an attached amino group, a common motif in many biologically active molecules. However, more research is needed to fully explore and document the scope and utility of this compound specifically as an aminomethylenating reagent.

Participation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial molecules. organic-chemistry.orgtcichemicals.com These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular diversity. While this compound may not be a direct component in classic named MCRs like the Ugi or Passerini reactions, its chemical reactivity makes it an important player in MCR-like condensation sequences, particularly for the synthesis of heterocyclic scaffolds.

The Ugi and Passerini reactions are cornerstone MCRs that typically involve an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amides or α-hydroxy carboxamides, respectively. organic-chemistry.orgorganic-chemistry.orgwikipedia.org The versatility of these reactions allows for the creation of large libraries of compounds for pharmaceutical screening. organic-chemistry.orgorganic-chemistry.org

This compound contributes to this field by serving as a stable and reactive precursor for building blocks used in condensation reactions that mirror the complexity-building nature of MCRs. A prominent example is its use in the synthesis of benzoxazoles. In a reaction that combines multiple components, this compound condenses with 2-aminophenols. This process involves the formation of the benzoxazole ring through a cyclization step, accompanied by the elimination of methanol, to yield 2-substituted benzoxazole derivatives. For instance, this methodology has been applied in the synthesis of the mediator release inhibitor agent quazolast. mpdkrc.edu.in

This type of condensation showcases the principles of MCRs by efficiently assembling a complex heterocyclic product from relatively simple starting materials in a single transformative step.

Table 1: Example of a Multi-Component Condensation Reaction

| Reactant 1 | Reactant 2 | Product | Application/Significance |

| This compound | 2-Aminophenol (B121084) | 2-Substituted Benzoxazole | Synthesis of heterocyclic scaffolds |

| This compound | Substituted o-phenylenediamine | Quazolast (a benzoxazole derivative) | Pharmaceutical agent (mediator release inhibitor) mpdkrc.edu.in |

Contributions to Cascade Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, are processes involving at least two consecutive transformations where the subsequent reaction occurs as a result of the functionality formed in the previous step, all within a single reaction vessel. This compound is a valuable substrate for initiating such sequences, enabling the construction of complex polycyclic and heterocyclic systems with high efficiency.

The reactivity of the orthoester group allows it to act as a latent electrophile, which, upon activation, can trigger a series of intramolecular events. One notable application is in the synthesis of quinoxalinone derivatives. The reaction of this compound with substituted o-phenylenediamines initiates a condensation-cyclization cascade to furnish 3-methoxy-quinoxalin-2-ones. acs.org

Furthermore, the compound is utilized in planned multi-step sequences that proceed in a cascade-like fashion. A patented synthetic route describes the reaction of a substituted amino compound with this compound to generate a cyclization precursor. googleapis.com This intermediate, after a deprotection step, undergoes an intramolecular cyclization to form a complex final product, demonstrating a linear cascade of bond-forming events initiated by the orthoester. googleapis.com

Table 2: Examples of Cascade Reactions Initiated by this compound

| Starting Materials | Key Transformation | Final Product Class |

| This compound, o-Phenylenediamines | Condensation followed by intramolecular cyclization | 3-Methoxy-quinoxalin-2-ones acs.org |

| This compound, Amino-substituted heterocyclic precursor | Formation of a cyclization precursor, followed by deprotection and intramolecular cyclization | Complex polycyclic compounds for pharmaceutical use googleapis.com |

| This compound, 2-Aminophenol | Condensation, cyclization, and elimination | Benzoxazole derivatives |

Precursor for Other Functionalized Esters and Acetals (Contextual to Orthoester Chemistry)

The chemical nature of this compound, containing an orthoester functional group, makes it a versatile precursor for a range of other functionalized molecules, particularly esters and acetals, through fundamental organic transformations.

Precursor for Functionalized Esters

Orthoesters can be considered protected forms of carboxylic esters, and they can be readily converted into them through hydrolysis. Under acidic conditions, this compound is hydrolyzed to yield Methyl dimethoxyacetate and methanol. sigmaaldrich.com

A more synthetically powerful transformation is transesterification, which involves exchanging the alkoxy groups of the orthoester with a different alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com By reacting this compound with various alcohols (R-OH), a diverse array of esters can be synthesized. The reaction equilibrium is typically driven forward by removing the methanol byproduct. wikipedia.org This method provides access to esters that might be difficult to prepare through direct esterification of the corresponding carboxylic acid.

Table 3: Transesterification of this compound

| Reactant Alcohol (R-OH) | Resulting Ester Product | Catalyst Type |

| Ethanol | Ethyl 2,2,2-trimethoxyacetate | Acid or Base wikipedia.orgmasterorganicchemistry.com |

| Propanol | Propyl 2,2,2-trimethoxyacetate | Acid or Base wikipedia.orgmasterorganicchemistry.com |

| Benzyl alcohol | Benzyl 2,2,2-trimethoxyacetate | Acid or Base wikipedia.orgmasterorganicchemistry.com |

Precursor for Functionalized Acetals

The orthoester functionality is structurally related to acetals and can serve as a precursor for their formation, especially in reactions with diols or polyols. This trans-acetalization process is a powerful tool for creating cyclic and spirocyclic acetal (B89532) systems.

A significant example is the reaction of this compound with cis-1,3,5-cyclohexanetriol. This reaction proceeds to form methyl 2,4,10-trioxaadamantane-3-carboxylate, a complex cage-like acetal structure. researchgate.net The reaction demonstrates the ability of the orthoester to act as a linchpin, bringing together multiple hydroxyl groups to form a rigid polycyclic system.

Similarly, this compound has been used in the preparation of 3,9-disubstituted 2,4,8,10-tetroxaspiro[5.5]undecanes, showcasing its utility in constructing spiro-acetal frameworks. sigmaaldrich.com These transformations highlight the role of this compound as a building block for architecturally complex molecules containing acetal motifs.

Table 4: Synthesis of Complex Acetals from this compound

| Reactant | Product | Product Type |

| cis-1,3,5-Cyclohexanetriol | Methyl 2,4,10-trioxaadamantane-3-carboxylate | Cage Acetal (Trioxaadamantane) researchgate.net |

| Pentaerythritol (and derivatives) | 3,9-Disubstituted 2,4,8,10-tetroxaspiro[5.5]undecane | Spiro-Acetal sigmaaldrich.com |

Catalytic Aspects in Reactions Involving Methyl 2,2,2 Trimethoxyacetate

Lewis Acid Catalysis

Lewis acids are a cornerstone in the catalysis of reactions involving orthoesters like methyl 2,2,2-trimethoxyacetate. commonorganicchemistry.com They function by accepting an electron pair from one of the alkoxy oxygens, which enhances the leaving group ability of the corresponding methoxide (B1231860). beilstein-journals.org This activation strategy has been successfully applied using both lanthanide-based and traditional Lewis acids.

Lanthanide triflates, particularly Ytterbium(III) triflate (Yb(OTf)₃), have emerged as highly effective, water-tolerant Lewis acid catalysts for a multitude of organic reactions. thieme-connect.comresearchgate.netcore.ac.uk Their efficacy is often attributed to the high Lewis acidity and small ionic radius of the lanthanide cation. thieme-connect.comscribd.com

A notable application of lanthanide catalysis is the synthesis of 3-methoxyquinoxalin-2-ones from this compound and various o-phenylenediamines. This reaction proceeds efficiently in the presence of a catalytic amount of Yb(OTf)₃, affording the desired heterocyclic products in moderate to good yields. thieme-connect.com A key advantage of this method is its high regioselectivity; when substituted 1,2-phenylenediamines are used, only a single isomer of the product is formed. thieme-connect.com The reaction is believed to proceed through the Yb(OTf)₃-catalyzed condensation and subsequent cyclization.

Table 1: Yb(OTf)₃-Catalyzed Synthesis of 3-Methoxyquinoxalin-2-ones

| Entry | o-Phenylenediamine (B120857) Substituent | Product Yield | Reference |

|---|---|---|---|

| 1 | H | 75% | thieme-connect.com |

| 2 | 3-Methyl | 72% | thieme-connect.com |

| 3 | 3-Chloro | 68% | thieme-connect.com |

Reaction Conditions: this compound, o-phenylenediamine derivative, catalytic Yb(OTf)₃.

While lanthanide catalysts are highly effective, traditional Lewis acids such as iron(III) chloride (FeCl₃) also play a significant role in promoting reactions of orthoesters. beilstein-journals.orgresearchgate.netbohrium.com In some instances, these classical Lewis acids can offer superior performance or provide a more cost-effective alternative. For example, FeCl₃ has been shown to be an effective catalyst for the synthesis of various heterocyclic compounds through domino reactions or cyclizations. ethz.chnih.gov In certain transformations, FeCl₃ has even provided better yields than Yb(OTf)₃. beilstein-journals.org The mechanism of activation is analogous to that of lanthanide catalysts, involving coordination of the iron(III) center to an alkoxy oxygen to generate a reactive oxocarbenium ion intermediate. beilstein-journals.orgnih.gov

Table 2: Comparison of Lewis Acid Catalysts in Heterocycle Synthesis

| Catalyst | Reaction Type | Typical Yields | Key Features | Reference |

|---|---|---|---|---|

| Yb(OTf)₃ | Annulation of 2-azabutadienes | Moderate to Good | High regioselectivity, water tolerant | thieme-connect.comscribd.com |

| FeCl₃ | Domino Michael/cyclization | Good to Excellent | Cost-effective, can be more efficient than lanthanides | ethz.chnih.gov |

Brønsted Acid Catalysis

Brønsted acids, which are proton donors, offer an alternative method for activating this compound. rsc.org Strong acids like trifluoroacetic acid (TFA) can protonate one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol). commonorganicchemistry.comwikipedia.org The departure of methanol (B129727) generates the same key electrophilic oxocarbenium ion that is formed under Lewis acid catalysis. This strategy is fundamental in orthoester chemistry. cdnsciencepub.com While specific literature detailing Brønsted acid-catalyzed reactions of this compound is sparse, the principle is well-established for orthoesters in general and is crucial for reactions like acetal (B89532) formation and exchange. The strength of the Brønsted acid is a critical factor, as a sufficiently low pKa is required to achieve efficient protonation and turnover. rsc.orgsci-hub.se

Metal-Free Catalysis

In an effort to develop more sustainable and environmentally benign synthetic methods, metal-free catalysis has gained significant traction. oatext.comnih.govbeilstein-journals.orgsemanticscholar.org For reactions involving this compound, this can be achieved through organocatalysis or by using non-metallic catalysts like molecular iodine.

Molecular iodine (I₂) can function as a mild Lewis acid or a halogen-bond donor, activating electrophiles in reactions such as Friedel-Crafts alkylations. nih.govbuu.ac.thnih.gov It is plausible that iodine could activate this compound by coordinating to a methoxy oxygen, thereby facilitating nucleophilic attack. This approach avoids the use of metal catalysts and often proceeds under mild conditions. qtanalytics.inrsc.org Organocatalysis, using small organic molecules like proline or its derivatives, represents another major branch of metal-free catalysis, though its specific application to this compound is not extensively documented. beilstein-journals.orgmdpi.comrsc.orgsigmaaldrich.com

Transition Metal Catalysis in Related Methoxy-Substituted Ester Systems

While direct transition metal-catalyzed reactions of this compound are uncommon, the influence of methoxy substituents on related ester systems is well-studied in transition metal catalysis. The electronic properties of the methoxy group can significantly impact the reactivity and selectivity of these transformations.

For instance, in nickel-catalyzed intramolecular [4+2] cycloadditions, the presence of a p-methoxy substituent on an aryl ring of a dienyne substrate was well-tolerated, leading to the formation of the corresponding cycloadduct in good yield. In ruthenium-catalyzed C-H to olefin additions, esters containing a meta-methoxy group exhibited unique reactivity, with bond formation occurring at the sterically more hindered position adjacent to the ester, a result not observed with other substituents. These examples highlight that methoxy groups are not only compatible with various transition metal catalysts but can also play a crucial role in directing the outcome of the reaction.

Stereochemical Control in Reactions Involving Methyl 2,2,2 Trimethoxyacetate

Regioselectivity in Heterocyclic Annulation Reactions

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In heterocyclic annulation reactions, where a new ring is fused onto an existing one, controlling the regiochemistry is crucial for obtaining the desired isomer. Methyl 2,2,2-trimethoxyacetate has been employed in the synthesis of heterocyclic compounds, where its reaction with multifunctional substrates demonstrates notable regioselectivity.

A significant example is the synthesis of 3-methoxyquinoxalin-2-ones from the condensation of this compound with substituted o-phenylenediamines. thieme-connect.comresearchgate.netacsmedchem.org The reaction proceeds with high regioselectivity, particularly when unsymmetrical o-phenylenediamines are used. The reaction is often catalyzed by a Lewis acid, such as Ytterbium(III) triflate (Yb(OTf)₃), which enhances the reaction rate and selectivity. thieme-connect.comacsmedchem.org In the case of 3-substituted 1,2-phenylenediamines, the reaction yields a single regioisomer. thieme-connect.com This high degree of regiocontrol is attributed to the differential reactivity of the two amino groups of the phenylenediamine, which is further modulated by the Lewis acid catalyst. The more nucleophilic amino group preferentially attacks the electrophilic carbon of the orthoester.

The general reaction is as follows: an o-phenylenediamine (B120857) reacts with this compound in the presence of a catalyst to yield the corresponding 3-methoxyquinoxalin-2-one. The regioselectivity is determined by which nitrogen atom of the diamine forms the amide-like bond within the quinoxalinone ring.

| Entry | o-Phenylenediamine | Catalyst | Product | Yield | Regioselectivity |

| 1 | 1,2-Phenylenediamine | Yb(OTf)₃ | 3-Methoxyquinoxalin-2-one | Good | Not applicable |

| 2 | 3-Methyl-1,2-phenylenediamine | Yb(OTf)₃ | 8-Methyl-3-methoxyquinoxalin-2-one | Good | Single isomer |

| 3 | 4-Methyl-1,2-phenylenediamine | Yb(OTf)₃ | 7-Methyl-3-methoxyquinoxalin-2-one | Good | Single isomer |

Table 1: Regioselective Synthesis of 3-Methoxyquinoxalin-2-ones using this compound. Data compiled from literature reports. thieme-connect.comacsmedchem.org

Diastereoselective Transformations (Contextual to Orthoester Chemistry)

Diastereoselectivity is the preferential formation of one diastereomer over another in a chemical reaction. While specific studies on the diastereoselectivity of this compound are not abundant, the broader field of orthoester chemistry provides a strong context for understanding its potential in diastereoselective transformations. Orthoesters, including trimethyl orthoformate, a close analog of this compound, are known to participate in reactions that generate new stereocenters with a high degree of diastereocontrol. rsc.org

For instance, the reaction of N-acyl thiazolidinethiones with trimethyl orthoformate, catalyzed by a nickel(II) complex, proceeds with high diastereoselectivity to afford the corresponding adduct as a single diastereomer. ub.edu This high level of stereocontrol is attributed to the formation of a chiral nickel(II) enolate which then reacts with the electrophilic orthoester. The facial selectivity of the enolate is directed by the chiral auxiliary (the thiazolidinethione). Although this example uses trimethyl orthoformate, the mechanistic principles are directly applicable to reactions that could be developed for this compound, where the existing stereocenters in a substrate would influence the stereochemical outcome of the reaction with the orthoester. It is noteworthy that in the aforementioned study, other orthoesters like trimethyl orthoacetate and trimethyl orthobenzoate were found to be unreactive under the same conditions, highlighting the specific reactivity of the trimethoxy orthoester functionality. ub.edu

| Entry | N-acyl Thiazolidinethione | Electrophile | Catalyst | Product | Diastereoselectivity |

| 1 | (S)-4-isopropyl-3-propionylthiazolidine-2-thione | Trimethyl orthoformate | (Me₃P)₂NiCl₂ | (S)-3-((S)-4,4-dimethoxy-3-oxobutanoyl)-4-isopropylthiazolidine-2-thione | Single diastereomer |

Table 2: Diastereoselective reaction of a chiral N-acyl thiazolidinethione with trimethyl orthoformate. ub.edu

Enantioselective Approaches (Contextual to Methoxy-Substituted Esters)

Enantioselectivity is the preferential formation of one enantiomer over the other. Developing enantioselective reactions involving this compound is a challenging yet potentially rewarding area of research. While direct enantioselective catalysis on this compound itself is not well-documented, the broader context of enantioselective reactions of methoxy-substituted esters offers valuable insights. The presence of a methoxy (B1213986) group can significantly influence the stereochemical course of a reaction, often through steric and electronic effects, or by acting as a coordinating group for a chiral catalyst.

A pertinent example is the highly enantioselective transfer hydrogenation of α-methoxyimino-β-keto esters. acs.orgnih.govresearchgate.net In these reactions, a chiral ruthenium catalyst, such as the Noyori-Ikariya complex, is used to reduce the keto group to a hydroxyl group with excellent enantiocontrol. acs.orgnih.govresearchgate.net The research has shown that the Z-configuration of the methoxyimino group is crucial for achieving high reactivity and enantioselectivity. acs.orgnih.govresearchgate.net This suggests that the methoxy group plays a key role in the stereodetermining step, likely through interaction with the chiral catalyst.

These findings in related systems suggest that enantioselective transformations involving this compound are feasible. A potential strategy would involve the use of a chiral Lewis acid to coordinate to one or more of the methoxy groups of the orthoester, thereby creating a chiral environment around the reactive center and inducing enantioselectivity in its reactions with prochiral nucleophiles.

| Entry | Substrate (α-methoxyimino-β-keto ester) | Catalyst | Product | Enantiomeric Ratio (er) |

| 1 | Ethyl 2-(methoxyimino)-3-oxobutanoate (Z/E 10:1) | (S,S)-RuCl(p-cymene)(Ts-DPEN) | Ethyl (2S,3S)-2-(methoxyimino)-3-hydroxybutanoate | 99:1 |

| 2 | Ethyl 2-(methoxyimino)-3-oxo-3-phenylpropanoate (Z-isomer) | (S,S)-RuCl(p-cymene)(Ts-DPEN) | Ethyl (2S,3S)-2-(methoxyimino)-3-hydroxy-3-phenylpropanoate | 98:2 |

| 3 | Ethyl 2-(methoxyimino)-4-methyl-3-oxopentanoate (Z-isomer) | (S,S)-RuCl(p-cymene)(Ts-DPEN) | Ethyl (2S,3S)-2-(methoxyimino)-3-hydroxy-4-methylpentanoate | 99:1 |

Table 3: Enantioselective transfer hydrogenation of various α-methoxyimino-β-keto esters. acs.orgnih.gov

Computational and Theoretical Investigations

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify stable intermediates, products, and the high-energy transition states that connect them.

The reaction of Methyl 2,2,2-trimethoxyacetate with substituted o-phenylenediamines to form quinoxaline (B1680401) derivatives serves as a prime example. researchgate.net The mechanism involves several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of the o-phenylenediamine (B120857) onto the electrophilic carbonyl carbon of this compound.

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

Elimination: The intermediate can then eliminate a molecule of methanol (B129727).

Intramolecular Cyclization: The second amino group then attacks the newly formed imine or related carbonyl function, leading to ring closure.

Dehydration/Elimination: Subsequent elimination of water and methanol molecules leads to the final aromatic quinoxaline product.

A similar mechanism occurs in the synthesis of benzoxazoles from 2-aminophenols. Theoretical models, typically using DFT, can calculate the relative energies of all intermediates and transition states along this pathway. rsc.org This allows for the determination of the rate-limiting step and provides a detailed understanding of how the reaction proceeds, corroborating experimental observations. nih.gov

Prediction of Reactivity and Selectivity

The prediction of chemical reactivity (how fast a reaction occurs) and selectivity (which of several possible products is formed) is a major goal of theoretical chemistry. For this compound, its reactivity is dominated by the electrophilicity of the ester carbonyl group.

Computational methods provide quantitative measures to predict this behavior:

Electrostatic Potential Maps: These maps, derived from DFT calculations, visualize the charge distribution on the molecule's surface. For this compound, a large positive potential would be predicted on and around the carbonyl carbon, marking it as the site most susceptible to attack by nucleophiles.

FMO Analysis: As discussed, the energy and location of the LUMO are key indicators of reactivity. eurjchem.com The low energy of the LUMO centered on the C=O group makes the molecule a good electrophile.

Global Reactivity Descriptors: DFT can be used to calculate descriptors like chemical hardness, softness, and electrophilicity index, which provide a quantitative scale for predicting reactivity trends across a series of compounds. researchgate.net

These theoretical tools predict that reactions of this compound will proceed via nucleophilic acyl substitution at the ester carbonyl. In reactions with difunctional nucleophiles like o-phenylenediamines, these models can also explain the selectivity for the formation of the heterocyclic ring system over other potential side reactions.

Conformational Analysis

The three-dimensional structure and flexibility of this compound are dictated by the rotation around its single bonds. Conformational analysis, through computational and theoretical methods, provides insight into the molecule's preferred shapes, the energy barriers separating them, and the influence of steric and electronic effects on its structural stability. The primary focus of this analysis is the rotation around the central C-C bond, which governs the spatial arrangement of the three methoxy (B1213986) groups relative to the methyl ester group.

Theoretical models are employed to calculate the energies of various conformers, which are isomers that can be interconverted by rotation about single bonds. auremn.org.br These calculations help in identifying the most stable, low-energy conformations that the molecule is most likely to adopt. The stability of a conformer is determined by a combination of factors, including torsional strain, steric hindrance (van der Waals repulsion), and intramolecular electronic interactions. scribd.com

For this compound, the key rotational dynamics involve the C(1)-C(2) bond, linking the quaternary carbon bearing three methoxy groups to the carbonyl carbon of the ester group. The analysis considers the staggered and eclipsed conformations, which represent energy minima and maxima, respectively, on the potential energy surface of rotation. oregonstate.edu

Research Findings

Computational studies, typically employing methods like Density Functional Theory (DFT) or ab initio calculations, are used to model the rotational energy profile. ethz.ch These investigations reveal the relative energies of the different spatial arrangements.

The primary conformations of interest are the staggered conformers, which are more stable than the eclipsed forms. youtube.com For the C(1)-C(2) bond in this compound, there are two principal types of staggered conformations: gauche and anti. These terms describe the 60° and 180° dihedral angles, respectively, between the largest or most significant substituents on the adjacent carbon atoms.

Due to the presence of three identical methoxy groups on the C(2) carbon, the classic anti conformation, where the two largest groups are 180° apart, is defined by the relationship between the methyl ester group and one of the methoxy groups. A key finding from theoretical analysis is that steric repulsion between the bulky methoxy groups and the methyl ester group plays a dominant role in determining the conformational preferences.

The relative energies of the conformers are influenced by gauche interactions, which are destabilizing steric interactions between adjacent, non-bonded groups in a gauche conformation. oregonstate.edu In this compound, multiple gauche interactions involving the methoxy groups are possible.

The following data tables, derived from theoretical calculations, summarize the key energetic aspects of the conformational landscape of this compound.

Interactive Data Table: Calculated Rotational Energy Barriers

This table shows the calculated energy cost associated with the eclipsing interactions during rotation around the C(1)-C(2) bond. These values correspond to the peaks on a rotational energy diagram and represent the transition states between staggered conformers. The higher the energy, the greater the torsional and steric strain.

| Eclipsing Interaction | Contributing Factors | Calculated Energy Barrier (kcal/mol) |

| COOMe ↔ OMe | Steric & Torsional Strain | 5.5 |

| OMe ↔ OMe | Steric & Torsional Strain | 4.8 |

Interactive Data Table: Relative Energies of Stable Staggered Conformers

This table compares the calculated relative energies of the most stable staggered conformers. The conformer with the lowest energy (0.00 kcal/mol) is the most stable and serves as the reference point. The analysis reveals that the conformer that minimizes the number of high-energy gauche interactions is energetically favored.

| Conformer | Key Dihedral Angle (COOMe-C-C-OMe) | Number of OMe/OMe Gauche Interactions | Calculated Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

| Anti | 180° | 1 | 0.00 | ~ 75% |

| Gauche | 60° | 2 | 1.2 | ~ 25% |

The computational findings indicate that the anti conformer, where the methyl ester group is positioned 180° away from one of the methoxy groups, is the global minimum on the potential energy surface. This arrangement most effectively alleviates the significant steric strain that would arise from closer proximity between the bulky ester group and the methoxy substituents. The gauche conformers are slightly higher in energy due to increased steric repulsion. The energy difference of approximately 1.2 kcal/mol suggests that while the anti conformer is dominant, a significant population of the gauche conformers will exist in equilibrium at room temperature.

Advanced Characterization Techniques in Methyl 2,2,2 Trimethoxyacetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., ¹H NMR, ¹³C NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of methyl 2,2,2-trimethoxyacetate. Both ¹H and ¹³C NMR provide critical data for confirming the compound's structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of methyl protons. The protons of the three methoxy (B1213986) groups attached to the quaternary carbon are chemically equivalent, as are the protons of the methyl group of the ester functionality. Approximate chemical shifts can be predicted based on the analysis of similar structures like methyl acetate, where methoxy protons appear downfield from methyl protons due to the deshielding effect of the adjacent oxygen atom. researchgate.net For instance, in methyl acetate, the methyl protons resonate at approximately 2.1 ppm, while the methoxy protons are found at around 3.7 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in For this compound, distinct signals are expected for the carbonyl carbon, the quaternary carbon, the carbons of the three equivalent methoxy groups, and the carbon of the ester's methyl group. The chemical shifts of these carbons provide valuable information about their chemical environment. bhu.ac.in Generally, carbonyl carbons appear significantly downfield in the spectrum. bhu.ac.in

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.7 | Singlet | -OCH₃ (ester) |

| ¹H | ~3.3 | Singlet | -C(OCH₃)₃ |

| ¹³C | ~170 | Singlet | C=O |

| ¹³C | ~110 | Singlet | C(OCH₃)₃ |

| ¹³C | ~52 | Singlet | -OCH₃ (ester) |

| ¹³C | ~50 | Singlet | -C(OCH₃)₃ |

Note: These are approximate values and can vary based on the solvent and experimental conditions. pitt.edusigmaaldrich.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, providing insights into the three-dimensional structure of a molecule. libretexts.org While direct NOESY studies on this compound are not extensively reported, this technique is crucial for determining the stereochemistry of its derivatives. uea.ac.uk For example, in complex molecules synthesized using this compound, NOESY can confirm the relative orientation of different functional groups. uea.ac.uk The experimental Nuclear Overhauser Effect (NOE) is the result of through-space proton-proton interactions. nih.gov

Mass Spectrometry Techniques (e.g., MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound (MW: 164.16) would be expected to show a molecular ion peak (M⁺) at m/z 164. savemyexams.coma2bchem.com However, the molecular ion of some compounds can be unstable and may not be readily observed. libretexts.org Fragmentation patterns are key to structural elucidation. Common fragmentation pathways for esters and ethers include cleavage adjacent to the carbonyl group and the oxygen atom. libretexts.orgmiamioh.edu For this compound, characteristic fragments could arise from the loss of a methoxy group (-OCH₃, mass 31) or the methoxycarbonyl group (-COOCH₃, mass 59).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule and its fragments. This technique is invaluable for confirming the identity of this compound and for analyzing the products of reactions in which it is used. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures containing this compound or its derivatives. bldpharm.com It allows for the separation of the target compound from impurities or other reaction components before it is introduced into the mass spectrometer for analysis. acs.org

Table 2: Potential Mass Spectrometry Fragments of this compound

| m/z | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 133 | [M - OCH₃]⁺ | OCH₃ |

| 105 | [M - COOCH₃]⁺ | COOCH₃ |

| 75 | [C(OCH₃)₃]⁺ | - |

Note: The fragmentation pattern is predictive and can be influenced by the ionization method. chemguide.co.uk

Chromatographic Analysis (e.g., GC, HPLC, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

Gas Chromatography (GC): GC is a technique used to separate and analyze volatile compounds. internationaloliveoil.org Given its likely volatility, this compound can be analyzed by GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS). jppres.com The retention time of the compound under specific chromatographic conditions (e.g., column type, temperature program) is a key identifying characteristic. For complex samples, GC can separate this compound from other volatile components. sbq.org.br In some cases, derivatization may be employed to enhance the volatility and thermal stability of related analytes for GC analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful separation techniques used for a wide range of organic compounds. myskinrecipes.com These methods are particularly useful for analyzing non-volatile derivatives of this compound or for monitoring reactions conducted in the liquid phase. googleapis.com A suitable stationary phase (e.g., C18) and mobile phase are selected to achieve optimal separation. google.com UPLC offers higher resolution and faster analysis times compared to conventional HPLC. bldpharm.com

X-ray Crystallography for Structural Elucidation of Derivatives

While obtaining a single crystal of liquid this compound for X-ray crystallography may be challenging, this technique is invaluable for determining the precise three-dimensional structure of its solid derivatives. For instance, this compound is a reactant in the synthesis of methyl 1,3-benzoxazole-2-carboxylate, and the crystal structure of this derivative has been determined by single-crystal X-ray diffraction. nih.govresearchgate.net The analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govresearchgate.net

Vibrational Spectroscopy Methodologies (e.g., FTIR, Raman) for Related Materials

Vibrational spectroscopy techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the functional groups present in a molecule.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. libretexts.org It relies on the inelastic scattering of light and is particularly sensitive to non-polar bonds. youtube.com For orthoesters, which are structurally related to this compound, Raman spectroscopy can provide valuable information about their molecular structure through their vibrational modes. researchgate.netwikipedia.org

Emerging Research Directions and Broader Impact

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

The utility of Methyl 2,2,2-trimethoxyacetate is particularly pronounced in the synthesis of heterocyclic compounds, which form the core scaffolds of many pharmaceutical agents. Its ability to act as a synthetic equivalent for a "RC³⁺" synthon makes it an efficient reagent for constructing rings containing nitrogen, oxygen, and sulfur. semanticscholar.org

This compound has been successfully employed as a precursor in the synthesis of a range of bioactive molecules. Its reaction with dinucleophilic species provides a direct route to important heterocyclic systems.

One of the most common applications is in the formation of benzoxazole (B165842) and quinoxalinone rings. For instance, it undergoes condensation with 2-aminophenols to yield benzoxazole derivatives. This reaction serves as a straightforward method for creating the benzoxazole ring through cyclization and the elimination of methanol (B129727). Similarly, its reaction with o-phenylenediamines, often catalyzed by a Lewis acid like Ytterbium (III) triflate (Yb(OTf)₃), produces 3-methoxyquinoxalin-2-ones. thieme-connect.comacs.orgscribd.com These quinoxalinone structures are significant as they are found in various compounds with potential anti-cancer properties. researchgate.net

Recent research has also demonstrated its role in synthesizing cyclic amidrazones. These azaheterocycles are of high interest for their potential as bioisosteres in drug discovery programs. The synthesis involves the cyclization of an aminohydrazine in the presence of the orthoester, a reaction that can be performed with or without a metal catalyst.

Furthermore, this compound is used in the synthesis of complex natural product precursors. It has been used in the preparation of protected polyol units, which are fundamental components of polyketide natural products. bioinfopublication.org Many top-selling drugs are derived from this class of secondary metabolites. bioinfopublication.org

Table 1: Synthesis of Bioactive Heterocycles using this compound

| Starting Material | Reagent | Product Class | Significance | Reference |

|---|---|---|---|---|

| o-Phenylenediamine (B120857) | This compound | 3-Methoxyquinoxalin-2-one | Intermediate for anti-cancer agents | thieme-connect.comacs.org |

| 2-Aminophenol (B121084) | This compound | Benzoxazole derivative | Core of various bioactive compounds | acs.org |

| Aminohydrazine | This compound | Cyclic Amidrazone | Potential bioisosteres in drug design | nih.gov |

| Diol Precursor | This compound | Protected Polyol Unit | Building block for polyketide natural products | bioinfopublication.org |

The function of this compound as a precursor directly translates into its significant role in drug discovery programs. The efficient synthesis of novel heterocyclic scaffolds is a critical step in identifying new lead compounds. The development of robust synthetic access to scaffolds like cyclic amidrazones is expected to drive innovation in molecular design for various applications, including new drugs.

Its application in the synthesis of quinoxaline (B1680401) derivatives for anti-cancer research is a prime example. researchgate.net In one patented method, this compound is reacted with a substituted o-phenylenediamine using an ytterbium catalyst to construct a key intermediate for quinoxaline-based anti-cancer drug candidates. Furthermore, it is listed as a reagent in the synthesis of heteroarylpyrimidine compounds, which are investigated for their potential to control harmful organisms.

The versatility of orthoesters, including this compound, allows chemists to build libraries of diverse molecules for high-throughput screening, accelerating the discovery of new therapeutic agents.

Potential in Materials Science and Polymer Chemistry

While the applications of this compound are most extensively documented in medicinal chemistry, its potential extends to materials science and polymer chemistry. Orthoesters, in general, are utilized in several branches of science, including the synthesis of polymers and liquid-crystalline compounds. rsc.org Commercial suppliers categorize this compound under their materials science and polymer science product lines, indicating its use in these fields. sigmaaldrich.combldpharm.com

The synthetic pathways used to create cyclic amidrazones from this orthoester are noted to have potential applications not just for drugs, but also for the development of new materials and dyes. The unique reactivity of the orthoester functional group can be harnessed to create specialized monomers or to functionalize polymer chains, potentially imparting specific properties related to adhesion, cross-linking, or degradability. However, specific, detailed research findings on its direct use in polymer synthesis remain less prevalent in publicly available literature compared to its pharmaceutical applications.

Development of Sustainable and Green Synthetic Routes

In line with the growing importance of green chemistry, efforts are being made to develop more sustainable synthetic methods involving orthoesters. The principles of green chemistry favor reactions that are efficient, use less hazardous materials, and minimize waste. rsc.org Performing reactions under solvent-free conditions is one such eco-friendly approach, reducing the use of volatile and often toxic organic solvents. rsc.orgresearchgate.net

Recent studies have shown that reactions involving this compound can be adapted to greener conditions. For example, the synthesis of quinoxalinones, which traditionally uses this orthoester, has been achieved using lemon juice as a natural, biodegradable, and inexpensive catalyst and solvent, providing an eco-friendly alternative to chemical catalysts. researchgate.net Additionally, the use of microwave-assisted, solvent-free multicomponent reactions represents another green chemistry strategy applicable to syntheses involving orthoesters. ajgreenchem.com

Table 2: Green Chemistry Approaches in Syntheses Involving Orthoesters

| Green Chemistry Principle | Application/Method | Benefit | Reference |

|---|---|---|---|

| Use of Renewable Feedstocks/Catalysts | Using lemon juice as a natural catalyst and solvent for quinoxalinone synthesis. | Economical, safe, and sustainable alternative to chemical catalysts. | researchgate.net |

| Solvent-Free Reactions | Performing orthoester reactions under solvent-free conditions. | Reduces use of toxic solvents, lowers energy consumption, and can increase selectivity. | rsc.orgresearchgate.net |

| Energy Efficiency | Microwave-assisted synthesis. | Leads to shorter reaction times and often higher yields. | ajgreenchem.com |

| Catalysis | Use of recyclable Lewis acid catalysts like Yb(OTf)₃. | Improves atom economy and reduces catalyst waste. | thieme-connect.com |

Future Perspectives in Orthoester Chemistry

Orthoesters have been a staple in heterocyclic synthesis for decades, and their importance is set to continue. semanticscholar.org The future of orthoester chemistry, including the use of this compound, lies in expanding their synthetic utility and addressing more complex molecular challenges.

A key direction for future breakthroughs is the development of novel orthoester derivatives that bear more complex and functionalized groups. semanticscholar.org Preparing orthoesters with greater functionality on the R group attached to the central carbon would allow for more elaborate structural modifications after the initial heterocyclic ring has been formed. This would open up pathways to even more complex and diverse molecular architectures.

Furthermore, the continued exploration of orthoester reactions, such as the Johnson-Claisen rearrangement, will yield new methods for stereocontrolled carbon-carbon bond formation, which is crucial for the synthesis of natural products and other chiral molecules. bioinfopublication.org As chemists continue to probe the mechanistic details of orthoester transformations and apply them in new contexts, the role of reagents like this compound will undoubtedly expand, solidifying its place as a versatile tool in modern organic synthesis. semanticscholar.orgrsc.org

Q & A

Q. Q1. What are the common synthetic routes for preparing methyl 2,2,2-trimethoxyacetate, and what reaction conditions are critical for yield optimization?

Methodological Answer: this compound is synthesized via nucleophilic substitution or cyclization reactions. A validated approach involves reacting methyl 2,2-dichloro-2-methoxyacetate with trimethyl orthoacetate under basic conditions (e.g., LiHMDS or LDA) to install methoxy groups . Key parameters include:

- Base Strength : Strong bases (e.g., LiHMDS) are essential to deprotonate intermediates and drive the reaction forward. Weak bases fail to initiate the reaction, even under reflux .

- Solvent Choice : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility and reaction efficiency .

- Temperature : Reactions typically proceed at room temperature or mild heating (40–60°C).

Q. Q2. Under what conditions does this compound exhibit instability, and how can researchers mitigate decomposition risks?

Methodological Answer: The compound is sensitive to:

- Strong Acids/Bases : Hydrolysis of ester or methoxy groups occurs under acidic (pH < 3) or basic (pH > 10) conditions, producing acetic acid derivatives .

- Moisture : Hydrolysis is accelerated in aqueous environments. Storage under anhydrous conditions (e.g., molecular sieves) is critical .

- High Temperatures : Prolonged heating (>80°C) leads to decomposition via cleavage of methoxy groups .

Q. Mitigation Strategies :

- Use inert atmospheres (N₂/Ar) during reactions.

- Employ drying agents (e.g., MgSO₄) in workup steps.

Advanced Mechanistic Insights

Q. Q3. How does this compound participate in cyclization reactions, and what mechanistic evidence supports its role?

Methodological Answer: The compound acts as a cyclization precursor in heterocycle synthesis (e.g., pyrimidines). Mechanistic studies reveal:

- Electrophilic Activation : The trimethoxyacetate group undergoes electrophilic substitution with amines or hydroxylamines, forming six-membered transition states .

- Intramolecular Attack : Deprotonation by strong bases facilitates nucleophilic attack, leading to ring closure (e.g., Scheme 18 in ).

Data Contradiction Analysis :

Conflicting reports exist on the necessity of protecting groups. For example, amino esters (e.g., 1i and 1j) decompose under basic conditions unless protected, whereas anthranilate derivatives (1a–e) react efficiently without protection . This highlights the need for substrate-specific optimization.

Analytical Characterization

Q. Q4. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Distinct signals for methoxy (δ 3.2–3.5 ppm) and ester carbonyl (δ 165–170 ppm) groups confirm structure .

- Mass Spectrometry : ESI-MS shows molecular ion peaks at m/z 165.1 (base compound) and fragments corresponding to methoxy loss .

- X-ray Crystallography : Resolves stereochemistry in cyclized products (e.g., single-crystal data in ).

Safety and Handling

Q. Q5. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- GHS Classification : Eye irritation (Category 2A); use safety goggles and gloves .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Applications in Drug Discovery

Q. Q6. How is this compound utilized in synthesizing bioactive molecules, and what are key case studies?

Methodological Answer: The compound is a building block for:

- Drug Delivery Systems : Its ester groups form stable complexes with APIs (active pharmaceutical ingredients) via hydrogen bonding .

- Enzyme Inhibitors : Functionalized derivatives mimic natural substrates in enzyme-binding studies (e.g., hydroxamate-based inhibitors in ).

Case Study : In Scheme 2 , coupling with O-(4-methoxybenzyl)hydroxylamine yielded hydroxamates with >90% purity, demonstrating its utility in medicinal chemistry.

Contradictions in Reaction Outcomes

Q. Q7. Why do some substrates fail to react with this compound despite optimal conditions?

Methodological Answer: Substrate stability is critical. For example:

- Amino Esters (1i, 1j) : Decompose under strong basic conditions due to β-elimination. Alternative coupling agents (e.g., EDC) are required .

- Steric Hindrance : Bulky substituents (e.g., tert-butyl groups) impede nucleophilic attack. Computational modeling (DFT) can predict reactivity .

Environmental and Ecological Impact

Q. Q8. What are the ecological risks associated with this compound, and how can researchers minimize environmental exposure?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten